3,3-Diphenyl-2-butanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

3,3-diphenylbutan-2-one |

InChI |

InChI=1S/C16H16O/c1-13(17)16(2,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,1-2H3 |

InChI Key |

BUQNXVFDNVSQBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

3,3-Diphenyl-2-butanone chemical properties

An In-Depth Technical Guide to the Chemical Properties of 3,3-Diphenyl-2-butanone

Abstract: This document provides a comprehensive technical overview of this compound (CAS No. 20959-14-4), a ketone featuring a unique gem-diphenyl substitution adjacent to the carbonyl group. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. We will explore its physicochemical properties, spectroscopic signature, synthesis, reactivity, and safety considerations. The content is structured to deliver not just data, but also expert insights into the causal relationships governing the compound's behavior, grounded in authoritative references.

Introduction and Strategic Importance

This compound is a fascinating molecule whose structure presents a unique interplay of steric and electronic effects. It features a quaternary carbon atom bonded to two phenyl rings, a methyl group, and an acetyl group. This arrangement imparts significant steric hindrance around the carbonyl functionality, which dictates its reactivity profile. While not a household name in chemical catalogs, its structural motif appears in various contexts, including as a potential intermediate in the synthesis of more complex pharmaceutical scaffolds. Understanding its properties is key to unlocking its potential as a versatile building block in organic chemistry.

Physicochemical and Structural Properties

The core identity of this compound is defined by its physical and chemical characteristics. These properties are fundamental for its handling, purification, and application in synthetic protocols.

Core Identifiers

The compound is unequivocally identified by the following descriptors[1]:

-

IUPAC Name: 3,3-diphenylbutan-2-one

-

CAS Number: 20959-14-4

-

SMILES: CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2[1]

-

InChIKey: BUQNXVFDNVSQBI-UHFFFAOYSA-N[1]

Quantitative Data Summary

A summary of the key quantitative properties is presented below for ease of reference. These values are critical for experimental design, such as selecting appropriate solvents or determining reaction temperatures.

| Property | Value | Source(s) |

| Molecular Weight | 224.30 g/mol | [1] |

| Physical State | Solid, White Flake | [3] (Note: For isomer) |

| Melting Point | 41°C | [4] |

| Boiling Point | 310.5°C (estimated) | [4] |

| Density | 1.069 g/cm³ (estimated) | [4] |

| Refractive Index | 1.5748 (estimated) | [4] |

| Polar Surface Area | 17.1 Ų | [1] |

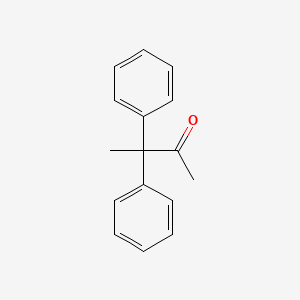

Molecular Structure Diagram

The spatial arrangement of the atoms in this compound is visualized below. The diagram highlights the central quaternary carbon and the sterically demanding gem-diphenyl groups adjacent to the carbonyl.

Caption: A plausible two-stage synthesis of this compound.

Protocol Insight: An alternative, more direct route could involve the reaction of a suitable organometallic reagent with 2,2-diphenylpropanoyl chloride. For instance, using lithium dimethylcuprate ((CH₃)₂CuLi) would be an excellent choice for adding the methyl group to the acid chloride without over-addition, a common issue with more reactive Grignard reagents.

Core Reactivity

The reactivity is governed by two main features: the enolizable alpha-protons and the sterically hindered carbonyl group.

-

Enolate Formation: The protons on the acetyl methyl group are acidic (pKa ≈ 19-20) and can be removed by a suitable base (e.g., LDA, NaH) to form a nucleophilic enolate. This enolate can then participate in various C-C bond-forming reactions, such as alkylations and aldol condensations. This is the most synthetically useful handle on the molecule.

-

Carbonyl Reactivity: The carbonyl carbon is electrophilic, but its accessibility is severely restricted by the bulky gem-diphenyl groups. Therefore, reactions with nucleophiles are significantly slower compared to less hindered ketones like 2-butanone. Strong, small nucleophiles (e.g., LiAlH₄, NaBH₄ for reduction) will react, but bulky reagents may fail or require harsh conditions.

-

Alpha-Hydrogen Exchange: In the presence of acid or base and D₂O, the three alpha-hydrogens on the acetyl group can be exchanged for deuterium, a useful technique for mechanistic studies. [5]

Safety and Handling

-

General Hazards: Assumed to be harmful if swallowed. May cause skin and eye irritation. As with any fine chemical powder, inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat. [3]* Handling: Use in a well-ventilated area or a chemical fume hood. Avoid dust formation. Keep away from heat and sources of ignition. [3]* Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. [3]* Incompatible Materials: Strong oxidizing agents. [3]

Experimental Protocol: Enolate Alkylation

This protocol describes a representative reaction exploiting the alpha-protons of this compound.

Objective: To synthesize 3,3-diphenyl-2-pentanone via methylation of the enolate.

Materials:

-

This compound

-

Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene

-

Iodomethane (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the ketone in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Enolate Formation: Slowly add LDA solution (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution at -78 °C for 1 hour. The formation of the lithium enolate should result in a color change.

-

Alkylation: Add iodomethane (1.2 eq) dropwise to the enolate solution. Maintain the temperature at -78 °C during the addition. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

-

Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3,3-diphenyl-2-pentanone.

Conclusion

This compound is a sterically hindered ketone with a well-defined set of chemical and physical properties. Its true synthetic value lies not in the reactivity of its carbonyl group, which is sterically encumbered, but in the functionality of its enolizable alpha-protons. This makes it a potentially valuable C-4 building block for constructing complex organic molecules where a gem-diphenyl motif is desired. The spectroscopic data provide a clear fingerprint for its identification, ensuring purity and structural confirmation in research and development settings.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 11064086, this compound.

- Filo (2024). When 3 -methyl- 1,3 -diphenyl-2-butanone is treated with excess D₂O... Retrieved from [Link]. (Note: Illustrates a principle applicable to the target compound.)

- Landau, E. F., et al. (1945). Synthesis of 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2... Journal of the American Chemical Society.

- Homework.Study.com (n.d.). Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis.

- Reddit (2020). Synthesis of 3-phenyl-2-butanone?

- Chegg.com (2017). Solved When 3-methyl-1,3-diphenyl-2-butanone is treated with...

- ResearchGate (2024). Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone... Retrieved from [Link].

- Google Patents (n.d.). CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone.

- ResearchGate (2011). Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone.

- University of Calgary (n.d.). 3,3-dimethyl-2-butanone.

- ACS Publications (n.d.). The Reactions of 4-Phenyl-2-butanone and 5-Phenyl-2-pentanone with Phosphorus Pentachloride. The Journal of Organic Chemistry.

- Michigan State University (n.d.). Spectroscopy Tutorial: Examples.

- Crimson Publishers (2018). 4,4-Dimethoxy-2-butanone as 1,3-Dielectrophylic 3-Carbon Building Block...

- Chemistry LibreTexts (2024). 19.14: Spectroscopy of Aldehydes and Ketones.

- ResearchGate (n.d.). Table 1 1 H NMR spectroscopic data of 4-phenyl-3-buten-2-one.

Sources

An In-Depth Technical Guide to 3,3-Diphenyl-2-butanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Diphenyl-2-butanone, with the CAS Number 2096-77-7 , is a ketone featuring a quaternary carbon center substituted with two phenyl groups, a methyl group, and an acetyl group. Its unique sterically hindered structure makes it an interesting target for organic synthesis and a potential scaffold in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic characterization, and potential applications, with a focus on providing practical insights for laboratory and research settings.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Source |

| CAS Number | 2096-77-7 | [1][2][3] |

| Molecular Formula | C₁₆H₁₆O | [2][4] |

| Molecular Weight | 224.30 g/mol | [2][4] |

| Melting Point | 41°C | [2] |

| Boiling Point | 310.5°C (estimate) | [2] |

| Density | 1.0690 g/cm³ | [2] |

| IUPAC Name | 3,3-diphenylbutan-2-one | [4] |

Synthesis of this compound

The synthesis of this compound can be approached through several classic organic reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two plausible and mechanistically insightful routes are the Pinacol Rearrangement and the Friedel-Crafts Acylation.

Pinacol Rearrangement

The Pinacol Rearrangement is a well-established method for converting a 1,2-diol to a ketone or aldehyde.[5][6][7][8][9] In the context of synthesizing this compound, the required precursor would be 2,3-diphenyl-2,3-butanediol.

Reaction Mechanism:

The reaction proceeds under acidic conditions and involves the following key steps:[5][8]

-

Protonation of a Hydroxyl Group: One of the hydroxyl groups is protonated by the acid catalyst.

-

Loss of Water: The protonated hydroxyl group leaves as a water molecule, forming a tertiary carbocation.

-

1,2-Alkyl/Aryl Shift: A methyl group from the adjacent carbon migrates to the carbocation center. This is a crucial step that leads to the rearrangement of the carbon skeleton.

-

Deprotonation: The resulting protonated ketone is deprotonated to yield the final product, this compound.

Figure 1: Workflow for the Pinacol Rearrangement synthesis.

Experimental Protocol (Conceptual):

-

Dissolve 2,3-diphenyl-2,3-butanediol in a suitable solvent (e.g., glacial acetic acid).

-

Add a strong acid catalyst (e.g., sulfuric acid or iodine) to the solution.

-

Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Isolate the crude product by filtration.

-

Purify the product by recrystallization or column chromatography.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a fundamental reaction in organic chemistry for the formation of C-C bonds to an aromatic ring.[10][11][12] This method would involve the reaction of benzene with a suitable acylating agent in the presence of a Lewis acid catalyst.

Reaction Mechanism:

The reaction proceeds via an electrophilic aromatic substitution mechanism:[10]

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) activates the acyl halide, leading to the formation of a resonance-stabilized acylium ion.

-

Electrophilic Attack: The aromatic ring (benzene) acts as a nucleophile and attacks the electrophilic acylium ion, forming a sigma complex (arenium ion).

-

Deprotonation: A weak base removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the ketone product.

Figure 2: Workflow for the Friedel-Crafts Acylation synthesis.

Experimental Protocol (Conceptual):

-

To a cooled, stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), add 3,3-diphenyl-2-butanoyl chloride dropwise.

-

After the formation of the acylium ion complex, add benzene to the reaction mixture.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring by TLC.

-

Quench the reaction by carefully pouring the mixture into ice-cold dilute hydrochloric acid.

-

Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

-

Remove the solvent under reduced pressure and purify the crude product.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

The NMR spectra of this compound are expected to show characteristic signals corresponding to its structure.

-

¹H NMR:

-

A singlet for the methyl protons of the acetyl group.

-

A singlet for the other methyl group protons.

-

A multiplet in the aromatic region for the two phenyl groups.

-

-

¹³C NMR:

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band characteristic of the carbonyl group.

-

C=O Stretch: A strong, sharp peak is expected in the region of 1700-1725 cm⁻¹, which is typical for a ketone.[16][17][18][19]

-

C-H Stretch: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

C=C Stretch: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Applications in Research and Drug Development

While specific, large-scale applications of this compound are not widely documented, its structural motifs are of interest in medicinal chemistry.

-

Scaffold for Drug Discovery: The diphenylmethane and related diphenyl scaffolds are present in a variety of biologically active molecules. The steric hindrance around the carbonyl group in this compound could be exploited to design selective inhibitors of enzymes.

-

Derivatives with Biological Activity: The core structure can be chemically modified to synthesize a library of derivatives for biological screening. For instance, derivatives of 1,3-diphenyl-2-propen-1-one (chalcones) have shown a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[20][21] Similarly, other butanone derivatives have been investigated for their antifungal and antimycotoxigenic activities.[22] The cytotoxic properties of related naphthoquinone derivatives are also an area of active research in the search for new anticancer agents.[23]

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[24]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[24]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[24][25]

-

Incompatibilities: Avoid strong oxidizing agents.[24]

Conclusion

This compound is a fascinating molecule from a synthetic and structural perspective. The established methodologies of the Pinacol Rearrangement and Friedel-Crafts Acylation provide reliable pathways for its synthesis in a laboratory setting. While its direct applications in drug development are yet to be fully explored, its unique structure presents opportunities for the design and synthesis of novel bioactive compounds. A thorough understanding of its chemical properties, reactivity, and spectroscopic signatures is essential for any researcher working with this compound.

References

- This compound | C16H16O | CID 11064086 - PubChem. (n.d.).

- Friedel–Crafts reaction - Wikipedia. (n.d.).

- Pinacol-pinacolone rearrangement. (n.d.).

- What is an example of pinacolone rearrangement? - Quora. (2019, November 28).

- Pinacol rearrangement - Wikipedia. (n.d.).

- Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).

- Pinacol Rearrangement - Master Organic Chemistry. (2023, January 10).

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17).

- Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC - NIH. (2022, April 8).

- Interpreting C-13 NMR Spectra - Chemistry LibreTexts. (2023, January 29).

- 3-acetamido-2-butanone - Organic Syntheses Procedure. (n.d.).

- 3-Phenyl-2-butanone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- The Ethylene Ketal Protecting Group Revisited: The Synthesis of 4-Hydroxy-4,4-diphenyl-2-butanone | Journal of Chemical Education - ACS Publications. (n.d.).

- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (n.d.).

- Chemical diversities, biological activities and chemical synthesis of marine diphenyl ether and their derivatives - DRS@nio. (n.d.).

- 13C NMR peak location in butanone - Chemistry Stack Exchange. (2014, September 30).

- 2-Butanone, 3,3-dimethyl- - the NIST WebBook. (n.d.).

- CN101343220A - Preparation method for 3-methyl-4-phenyl-2-butanone - Google Patents. (n.d.).

- Synthesis and characteristic odour of optically active 3-hydroxy-4-phenyl-2-butanone. (2025, August 7).

- Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed. (2007, June 15).

- infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes. (n.d.).

- How to Read and Interpret FTIR Spectroscope of Organic Material - ResearchGate. (2025, August 6).

- Effective Synthesis of 3-(2-Furyl)Phthalides Under the Friedel–Crafts Reaction Conditions. (2025, August 5).

- Biological Activity of Naphthoquinones Derivatives in the Search of Anticancer Lead Compounds - MDPI. (2023, May 20).

- Antifungal and antimycotoxigenic activities of a synthetic zingerone-derivative 4-(4-hydroxy-3-nitrophenyl)-2-butanone against Aspergillus flavus and Fusarium graminearum | Request PDF - ResearchGate. (2025, November 19).

- 2-Butanone - the NIST WebBook - National Institute of Standards and Technology. (n.d.).

- synthesis and biological evaluation of novel 1, 3-diphenyl-2- propene-1-ones having anti-microbial and anti-inflammatory activity - ResearchGate. (n.d.).

- 3-Phenyl-2-butanone - Optional[FTIR] - Spectrum - SpectraBase. (n.d.).

Sources

- 1. This compound [m.chemicalbook.com]

- 2. This compound [chemicalbook.com]

- 3. This compound CAS#: [m.chemicalbook.com]

- 4. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. academics.su.edu.krd [academics.su.edu.krd]

- 6. quora.com [quora.com]

- 7. Pinacol rearrangement - Wikipedia [en.wikipedia.org]

- 8. What is Pinacol Pinacolone Rearrangement?_Chemicalbook [chemicalbook.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 11. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. mdpi.com [mdpi.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. researchgate.net [researchgate.net]

- 18. 2-Butanone [webbook.nist.gov]

- 19. spectrabase.com [spectrabase.com]

- 20. Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. fishersci.com [fishersci.com]

- 25. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Molecular Structure of 3,3-Diphenyl-2-butanone

Introduction

3,3-Diphenyl-2-butanone is a fascinating ketone distinguished by a sterically hindered quaternary carbon atom bearing two phenyl groups. Its molecular formula is C₁₆H₁₆O, and it has a molecular weight of approximately 224.30 g/mol .[1][2] This guide provides a comprehensive exploration of its molecular structure, from its fundamental properties and synthesis to its detailed spectroscopic characterization and chemical reactivity. Understanding these core attributes is essential for researchers in organic synthesis and drug development who may utilize this scaffold for creating more complex molecular architectures. The insights provided herein are grounded in established principles of organic chemistry and spectroscopy, offering a robust framework for scientific application.

Molecular Identity and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount for reproducible scientific work. This compound is systematically named 3,3-diphenylbutan-2-one according to IUPAC nomenclature.[1] Key identifiers are crucial for database searches and procurement.

Key Identifiers:

-

Molecular Formula: C₁₆H₁₆O[1]

-

IUPAC Name: 3,3-diphenylbutan-2-one[1]

-

SMILES: CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2[1]

-

InChIKey: BUQNXVFDNVSQBI-UHFFFAOYSA-N[1]

Below is a two-dimensional representation of the molecular structure, highlighting the key functional groups.

Caption: 2D structure of this compound.

The physical properties of the compound are summarized in the table below, providing essential data for experimental design, such as selecting appropriate solvents or reaction temperatures.

| Property | Value | Source |

| Molecular Weight | 224.30 g/mol | [1] |

| Melting Point | 41°C | [5] |

| Boiling Point | 310.5°C (estimated) | [5] |

| Density | 1.069 g/cm³ (estimated) | [5] |

| Refractive Index | 1.5748 (estimated) | [5] |

Conceptual Synthetic Workflow

While numerous methods exist for ketone synthesis, the construction of a sterically congested quaternary center, such as the one in this compound, requires careful strategic planning. A plausible and efficient approach involves the Friedel-Crafts acylation of a suitably substituted aromatic precursor. The causality behind this choice lies in its reliability for forming carbon-carbon bonds with aromatic rings.

A logical retrosynthetic analysis suggests disconnecting the bond between the quaternary carbon and one of the phenyl rings, leading back to a simpler α-phenyl ketone precursor.

Experimental Protocol: Proposed Friedel-Crafts Acylation

This protocol is a conceptualized procedure based on standard organometallic and acylation reactions.

-

Preparation of the Grignard Reagent: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), combine magnesium turnings and anhydrous diethyl ether. Add bromobenzene dropwise to initiate the formation of phenylmagnesium bromide.

-

Synthesis of 2-phenyl-2-butanone: To a solution of 2-butanone in anhydrous THF at -78°C, slowly add a solution of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to generate the kinetic enolate. Subsequently, introduce a phenylating agent.

-

Friedel-Crafts Acylation: In a separate flask, dissolve the 2-phenyl-2-butanone intermediate in a suitable solvent such as dichloromethane. Add an excess of benzene, which will act as both solvent and reactant. Cool the mixture in an ice bath.

-

Catalyst Addition: Slowly and carefully add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise. The catalyst activates the ketone for electrophilic aromatic substitution.

-

Reaction and Workup: Allow the reaction to stir and warm to room temperature. Monitor the reaction progress by TLC. Upon completion, quench the reaction by pouring it slowly over crushed ice and concentrated HCl.

-

Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

This proposed workflow provides a logical pathway to the target molecule.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Elucidation of Molecular Structure

Spectroscopic analysis provides the definitive proof of a molecule's structure. The following sections detail the expected spectral data for this compound, which serves as a self-validating system for its synthesis and identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

-

¹³C NMR Spectroscopy: The molecule's symmetry dictates the number of unique carbon signals. We anticipate 8 distinct signals:

-

C=O (Ketone): A weak signal expected in the downfield region of ~200-210 ppm , characteristic of a ketone carbonyl carbon.[6]

-

C(Ph)₂ (Quaternary): A singlet at ~50-60 ppm .

-

-CH₃ (Acetyl): A quartet at ~25-35 ppm .

-

-CH₃ (Quaternary): A quartet at ~20-30 ppm .

-

Aromatic Carbons: Four distinct signals are expected for the two equivalent phenyl groups: one for the ipso-carbon (the carbon attached to the quaternary center), one for the two ortho-carbons, one for the two meta-carbons, and one for the para-carbon, all appearing in the typical aromatic region of ~125-145 ppm .

-

-

¹H NMR Spectroscopy: We predict 3 unique proton environments:

-

-CH₃ (Acetyl): A sharp singlet integrating to 3 protons, expected around 2.1-2.3 ppm . Its proximity to the electron-withdrawing carbonyl group causes this downfield shift.

-

-CH₃ (Quaternary): A sharp singlet integrating to 3 protons, likely appearing further upfield around 1.6-1.8 ppm .

-

Aromatic Protons: A complex multiplet integrating to 10 protons in the range of 7.0-7.5 ppm , representing the combined signals of the ortho, meta, and para protons of the two phenyl rings.

-

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The IR spectrum of this compound is expected to be dominated by a few key absorption bands.

-

C=O Stretch: A very strong and sharp absorption band located at approximately 1710-1720 cm⁻¹ , which is highly characteristic of a saturated aliphatic ketone.[1][6]

-

sp² C-H Stretch (Aromatic): Multiple sharp, medium-intensity bands appearing just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).

-

sp³ C-H Stretch (Aliphatic): Medium-to-strong bands appearing just below 3000 cm⁻¹ (typically 2850-2975 cm⁻¹).

-

C=C Stretch (Aromatic): Several weaker, sharp absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns, offering further structural confirmation.

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 224 , corresponding to the molecular weight of the compound.

-

Major Fragmentation: The most significant fragmentation pathway for ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. For this compound, two primary α-cleavage events are possible:

-

Loss of the acetyl radical (•COCH₃) to form a stable diphenylmethyl cation.

-

Loss of the diphenylmethyl radical to form an acylium ion.

-

The most probable fragmentation is the loss of the methyl group to form a stable acylium ion, followed by the loss of the entire diphenylmethyl group. The formation of the [CH₃CO]⁺ acylium ion at m/z = 43 would be a prominent base peak.[7]

Caption: Key α-cleavage fragmentation in mass spectrometry.

Chemical Reactivity and Scientific Context

The chemical behavior of this compound is primarily dictated by its ketone functional group and the significant steric hindrance imposed by the two phenyl groups on the adjacent quaternary carbon.

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. However, the bulky diphenylmethyl group provides substantial steric shielding, making this ketone less reactive towards nucleophiles than, for example, 2-butanone. Reactions with bulky reagents like Grignards may proceed slowly or require forcing conditions.

-

Enolate Formation: The α-protons on the acetyl methyl group are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile in reactions such as aldol condensations or alkylations. The steric bulk on the other side of the carbonyl ensures that enolization will occur exclusively away from the phenyl groups.

-

Potential Applications: Ketones with bulky, non-polar groups are of interest in medicinal chemistry as scaffolds for developing receptor antagonists, where the bulky groups can occupy hydrophobic pockets in a protein's active site. Furthermore, its constrained structure makes it a useful building block in organic synthesis for creating complex, three-dimensional molecules. Reactivity studies on related sterically hindered ketones have shown that such structures can influence reaction mechanisms and product distributions.[8]

Conclusion

This compound is a structurally defined ketone characterized by a sterically encumbered core. Its synthesis, while requiring strategic considerations to build the quaternary center, is achievable through established organic reactions. The molecule's identity is unequivocally confirmed by a predictable and distinct set of spectroscopic data from NMR, IR, and MS analyses. The interplay between the reactive ketone functionality and the sterically demanding diphenylmethyl group defines its chemical behavior, making it a valuable substrate for studies in physical organic chemistry and a potentially useful building block for the synthesis of complex molecular targets in materials science and drug discovery.

References

- This compound | C16H16O | CID 11064086.

- CAS 2577-83-5 MFCD N/A-2-(2-Methoxyphenoxy)aniline. LabNovo. [Link]

- GDP - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

- Show the steps that make 3-methyl-4-phenyl-2-butanone by the acetoacetic ester synthesis. Study.com. [Link]

- Synthesis of 1-(3',4'-Dimethoxyphenyl)-4-phenyl-butanone-2 and 1-Phenyl-4-(3',4'-dimethoxyphenyl)-butanone-2 and Related Compounds. Journal of the American Chemical Society. [Link]

- Synthesis of 3-phenyl-2-butanone? Reddit r/chemhelp. [Link]

- Spectroscopy Tutorial: Examples. University of Colorado Boulder. [Link]

- GDP. CAS Common Chemistry. [Link]

- Reactivity of 3-hydroxy-3-methyl-2-butanone: Photolysis and OH reaction kinetics.

- Acetic acid, 2-[(5-chloro-8-quinolinyl)oxy]-, 1-methylhexyl ester - Substance Details. EPA. [Link]

- Reactivity study of 3,3-dimethylbutanal and 3,3- dimethylbutanone: Kinetic, reaction products, mechanisms and atmospheric implic.

- 19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

- 3-methyl-2-butanone.

Sources

- 1. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: [m.chemicalbook.com]

- 3. CAS 2577-83-5 MFCD N/A-2-(2-Methoxyphenoxy)aniline -LabNovo [do.labnovo.com]

- 4. spectrabase.com [spectrabase.com]

- 5. This compound CAS#: [amp.chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. ORGANIC SPECTROSCOPY INTERNATIONAL: 3-methyl-2-butanone [orgspectroscopyint.blogspot.com]

- 8. researchgate.net [researchgate.net]

A Systematic Guide to the IUPAC Nomenclature of 3,3-Diphenyl-2-butanone

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for the chemical compound 3,3-Diphenyl-2-butanone. As a Senior Application Scientist, the objective is to not only provide the definitive name but to also elucidate the systematic process and chemical logic that underpins its derivation. This ensures a reproducible and verifiable understanding of complex organic nomenclature, a critical skill in chemical research and drug development.

Deconstruction of the Molecular Structure

The foundational step in IUPAC nomenclature is a thorough analysis of the molecule's constituent parts. The structure of this compound is comprised of a central aliphatic carbon chain, a ketone functional group, and two phenyl substituents.

| Component | Chemical Formula | Description |

| Parent Chain | C4H8 (Butane) | A four-carbon alkane chain forms the backbone of the molecule. |

| Functional Group | C=O (Carbonyl) | A ketone functional group is present, indicated by a carbonyl group bonded to two carbon atoms. |

| Substituents | C6H5 (Phenyl) | Two phenyl groups are attached to the parent chain. |

A visual representation of the molecular structure is essential for a clear understanding of the spatial arrangement of these components.

Caption: Molecular structure of this compound.

Application of IUPAC Nomenclature Rules

The IUPAC system provides a standardized set of rules to ensure that every distinct chemical compound has a unique and unambiguous name. The naming of this compound is a systematic process that follows these core principles.

Identification of the Parent Chain

The first step is to identify the longest continuous carbon chain that contains the principal functional group.[1][2][3] In this molecule, the principal functional group is the ketone (carbonyl group). The longest carbon chain containing the carbonyl carbon consists of four carbon atoms. Therefore, the parent alkane is butane .

Naming the Parent Chain with the Principal Functional Group

For ketones, the '-e' at the end of the parent alkane name is replaced with the suffix '-one'.[4][5][6] Thus, 'butane' becomes 'butanone '.

Numbering the Parent Chain

The parent chain must be numbered to give the principal functional group the lowest possible locant (number).[2][7][8] In this case, numbering from right to left gives the carbonyl carbon the number 2, while numbering from left to right gives it the number 3.

Sources

- 1. Naming Aldehydes and Ketones with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 2. 24.2 Naming Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 3. CHEM-GUIDE: IUPAC system and IUPAC rules of naming aldehydes & ketones [chem-guide.blogspot.com]

- 4. IUPAC Rules [chem.uiuc.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 7. youtube.com [youtube.com]

- 8. byjus.com [byjus.com]

An In-depth Technical Guide to the Physical Properties of 3,3-Diphenyl-2-butanone

Introduction

3,3-Diphenyl-2-butanone, a ketone featuring a quaternary carbon substituted with two phenyl groups, is a molecule of significant interest in synthetic organic chemistry. Its unique structural characteristics, including steric hindrance around the carbonyl group and the presence of aromatic moieties, give rise to a distinct set of physical and spectroscopic properties. This guide provides a comprehensive overview of these properties, offering both established data and detailed experimental protocols for their determination. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who may encounter this compound in their work, either as a synthetic intermediate or as a scaffold for novel therapeutics. Understanding the fundamental physical characteristics of this compound is paramount for its effective handling, characterization, and application in a laboratory setting.

I. Core Physical and Chemical Properties

A foundational understanding of a molecule begins with its basic physical and chemical identifiers. These properties are essential for everything from accurate molar calculations to predicting its behavior in various chemical environments.

Molecular Identity

-

IUPAC Name: 3,3-diphenylbutan-2-one[1]

-

Molecular Weight: 224.30 g/mol [1]

-

CAS Number: 2576-93-4

-

Canonical SMILES: CC(=O)C(C)(C1=CC=CC=C1)C2=CC=CC=C2[1]

-

InChIKey: BUQNXVFDNVSQBI-UHFFFAOYSA-N[1]

Structural Representation

The structure of this compound is characterized by a central quaternary carbon atom bonded to a methyl group, an acetyl group, and two phenyl rings. This arrangement imparts significant steric bulk and influences the molecule's reactivity and physical properties.

Caption: 2D Structure of this compound

Tabulated Physical Properties

For ease of reference, the key physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Melting Point | 41 °C | [3] |

| Boiling Point (estimated) | 310.5 °C | |

| Density (estimated) | 1.069 g/cm³ | |

| XLogP3-AA | 3.6 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

II. Experimental Determination of Physical Properties

The following sections detail the standard laboratory protocols for the experimental determination of the key physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature range.

Protocol:

-

Sample Preparation: A small amount of crystalline this compound is finely crushed into a powder. The open end of a capillary tube is pressed into the powder. The tube is then tapped gently on a hard surface to pack the solid into the closed end, aiming for a sample height of 2-3 mm.[4]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Measurement: The sample is heated at a rate of approximately 10-20 °C per minute initially. As the temperature approaches the expected melting point of 41 °C, the heating rate is reduced to 1-2 °C per minute to ensure accuracy.[4]

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transitioned to a liquid is recorded as the completion of melting. This range is the experimental melting point.

Caption: Workflow for Melting Point Determination

Boiling Point Determination

Due to its relatively high estimated boiling point, the determination of the boiling point of this compound requires careful execution to avoid decomposition. The distillation method is suitable for this purpose.[5]

Protocol:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask. A small quantity (a few milliliters) of this compound is placed in the distillation flask along with a boiling chip.

-

Heating: The flask is gently heated in a heating mantle.

-

Measurement: As the liquid boils, the vapor will rise and enter the condenser. The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

-

Data Recording: The temperature is recorded when it stabilizes during a steady rate of distillation. This stable temperature is the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[5]

Solubility Profile

The solubility of a compound in various solvents provides insights into its polarity and potential for use in different reaction and purification systems. Based on the principle of "like dissolves like," the two phenyl groups and the overall carbon skeleton of this compound suggest it will be soluble in nonpolar and moderately polar organic solvents, with limited solubility in water.

Protocol:

-

Solvent Selection: A range of solvents with varying polarities should be chosen, such as water, ethanol, acetone, diethyl ether, and toluene.

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small amount (around 10-20 mg) of this compound.

-

Observation: Vigorously shake each test tube and observe whether the solid dissolves completely. If it does, the compound is soluble. If a significant amount of solid remains, it is insoluble. For partial dissolution, it can be classified as sparingly soluble.[6][7]

Expected Solubility:

-

Water: Insoluble

-

Ethanol: Soluble

-

Acetone: Soluble

-

Diethyl Ether: Soluble

-

Toluene: Soluble

III. Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic rings.

Expected Absorptions:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1700-1725 cm⁻¹, which is characteristic of the carbonyl group in a ketone.[8]

-

C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ are indicative of the C-H bonds of the phenyl rings.

-

C=C Stretch (Aromatic): Several peaks in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic rings.

-

C-H Stretch (Aliphatic): Absorptions just below 3000 cm⁻¹ are due to the C-H bonds of the methyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

3.2.1 ¹H NMR Spectroscopy

The proton NMR spectrum of this compound will provide information on the number of different types of protons and their neighboring environments.

Expected Signals:

-

Aromatic Protons (C₆H₅): A multiplet in the range of δ 7.0-7.5 ppm, integrating to 10 protons. The protons on the two phenyl rings are expected to be in a complex splitting pattern.

-

Acetyl Protons (CH₃CO): A singlet at approximately δ 2.1 ppm, integrating to 3 protons. This signal is a singlet because there are no adjacent protons.

-

Methyl Protons (CH₃): A singlet at a more upfield chemical shift, likely around δ 1.5 ppm, integrating to 3 protons. This is also a singlet due to the absence of adjacent protons on the quaternary carbon.

3.2.2 ¹³C NMR Spectroscopy

The carbon NMR spectrum will show a signal for each non-equivalent carbon atom in the molecule.

Expected Signals:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200-210 ppm, which is characteristic of a ketone carbonyl carbon.[9][10]

-

Aromatic Carbons (C₆H₅): Multiple signals in the range of δ 125-145 ppm. Due to the symmetry of the phenyl rings, fewer than 12 signals may be observed.

-

Quaternary Carbon (C(Ph)₂): A signal for the central quaternary carbon, which will be less intense than the protonated carbons. Its chemical shift will be influenced by the attached phenyl and acetyl groups.

-

Acetyl Methyl Carbon (CH₃CO): A signal in the upfield region, typically around δ 25-35 ppm.

-

Methyl Carbon (CH₃): A signal in the upfield region, likely at a slightly different chemical shift than the acetyl methyl carbon.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 224.30) should be observed.

-

Alpha-Cleavage: Fragmentation adjacent to the carbonyl group is a common pathway for ketones.[11][12] This can lead to the loss of an acetyl radical (CH₃CO•, m/z = 43) to give a fragment at m/z = 181, or the loss of a methyl radical (CH₃•, m/z = 15) to give a fragment at m/z = 209. The acylium ion [CH₃CO]⁺ at m/z = 43 is also a likely and often prominent peak.[13]

IV. Relevance in Drug Development

While this compound itself is not a known therapeutic agent, its structural motifs are of interest in medicinal chemistry. The α,β-unsaturated ketone moiety, a related structural feature, is a recognized pharmacophore present in numerous biologically active compounds.[14] Derivatives of ketones can exhibit a wide range of biological activities, including anti-inflammatory and anticancer properties.[14] The steric bulk and lipophilicity imparted by the two phenyl groups in this compound could be leveraged in the design of novel drug candidates to enhance binding to specific biological targets. Furthermore, understanding the physical properties of such foundational structures is crucial for the synthesis and development of more complex, biologically active molecules.

V. Safety and Handling

A safety data sheet (SDS) for a similar compound, 4,4-Diphenyl-2-butanone, indicates that it should be handled with care.[15] It is recommended to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.[15] It should be used in a well-ventilated area, and inhalation of dust or vapors should be avoided.[15] Store the compound in a tightly closed container in a cool, dry place.[15]

References

- Procedure For Determining Solubility of Organic Compounds. (n.d.). Scribd.

- Solubility test for Organic Compounds. (2024, September 24).

- Melting point determination. (n.d.).

- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks.

- Boiling Point Determination of Organic Compounds: Chemistry Guide. (n.d.). Vedantu.

- Determination of Boiling Point (B.P). (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).

- DETERMINATION OF BOILING POINTS. (n.d.).

- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S.

- experiment (1) determination of melting points. (2021, September 19).

- Determination of Melting Point. (n.d.).

- Melting Point Determination of Solid Organic Compounds. (2017, February 22). JoVE.

- Physical Properties of Aldehydes and Ketones. (2025, December 16). CK-12 Foundation.

- This compound. (n.d.). PubChem.

- Ketones: Structure, Properties and Chemical test. (n.d.). Allen Overseas.

- Mass Spectrometry (MS) Fragmentation Patterns (HL). (2025, September 24). Save My Exams.

- Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts.

- 13.12: Characteristics of ¹³C NMR Spectroscopy. (2024, July 30). Chemistry LibreTexts.

- 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018, September 20). YouTube.

- [FREE] Mass spectral analysis of 3,3-dimethyl-2-butanone results in several fragmentation pathways. Complete the. (2023, September 16). Brainly.com.

- C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one. (n.d.). Doc Brown's Chemistry.

- infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram. (n.d.). Doc Brown's Chemistry.

Sources

- 1. This compound | C16H16O | CID 11064086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [m.chemicalbook.com]

- 3. This compound [chemicalbook.com]

- 4. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 6. scribd.com [scribd.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. infrared spectrum of butanone prominent wavenumbers cm-1 detecting functional groups present finger print for identification of 2-butanone butan-2-one image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. C-13 nmr spectrum of butanone analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. youtube.com [youtube.com]

- 13. brainly.com [brainly.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the NMR Spectral Analysis of 3,3-Diphenyl-2-butanone

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,3-diphenyl-2-butanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the principles and practical application of ¹H and ¹³C NMR spectroscopy for the unambiguous structural elucidation of this compound. We will explore the causal factors behind observed chemical shifts, including inductive and anisotropic effects, and present a validated, step-by-step protocol for sample preparation and data acquisition. The guide culminates in an integrated workflow, demonstrating how multi-dimensional NMR data is synthesized to confirm molecular architecture with the highest degree of scientific rigor.

Introduction: The Structural Landscape of this compound

This compound (C₁₆H₁₆O) is a ketone featuring a unique structural arrangement that presents a compelling case for NMR analysis. Its core structure contains a sterically hindered quaternary carbon (C3) bonded to two phenyl rings, a methyl group, and an acetyl group. This configuration, lacking protons on the α-carbon (C3), means that classical spin-spin coupling between the aliphatic protons is absent, leading to simplified, yet highly informative, spectra.

The key to deciphering the NMR spectra of this molecule lies in understanding how its three-dimensional structure and electronic environment influence the magnetic shielding of each nucleus. The two phenyl rings, the electron-withdrawing carbonyl group (C=O), and the quaternary carbon each impart distinct electronic effects that are directly observable in the chemical shifts of the associated protons and carbons. NMR spectroscopy, therefore, is not merely a tool for confirmation but a primary method for deducing the precise connectivity and local environment of every atom in the molecule.

This guide will systematically deconstruct the ¹H and ¹³C NMR spectra, linking spectral features to the molecular structure and providing the rationale behind each assignment.

Part 1: ¹H NMR Spectral Analysis: Probing the Proton Environment

The ¹H NMR spectrum of this compound is characterized by its simplicity and the distinct chemical shifts of its two proton-bearing groups: the acetyl methyl protons and the aromatic protons of the two phenyl rings.

Anticipated vs. Experimental Data

Based on the structure, we anticipate two main signals:

-

A singlet for the three equivalent protons of the acetyl methyl group (CH₃).

-

A complex multiplet in the aromatic region for the ten protons of the two phenyl rings.

The experimental data, as reported in the synthesis and characterization by Meira et al., confirms these predictions.[1][2][3]

Detailed Peak Analysis

| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Rationale for Chemical Shift & Multiplicity |

| Acetyl CH₃ (H1) | ~2.1 | Singlet (s) | 3H | Located alpha to a carbonyl group, these protons are deshielded and appear downfield from typical alkyl protons. The absence of adjacent protons results in a singlet. |

| Aromatic Protons (H-Ar) | ~7.2-7.4 | Multiplet (m) | 10H | The ten protons on the two phenyl rings reside in a complex electronic environment. Their signals overlap, creating a multiplet in the characteristic aromatic region. |

Table 1: Summary of ¹H NMR Spectral Data for this compound.

Causality Explored: The Acetyl Singlet

The singlet at approximately 2.1 ppm is a hallmark of an acetyl group where the adjacent carbon has no protons. The electron-withdrawing nature of the carbonyl oxygen pulls electron density away from the methyl protons, reducing their shielding and shifting their resonance downfield compared to a simple alkane methyl group (which would typically appear below 1.0 ppm).

Causality Explored: The Aromatic Multiplet & Anisotropic Effects

The protons on the two phenyl rings are subject to the powerful anisotropic effect . The delocalized π-electrons of the aromatic rings circulate in the presence of the external magnetic field, inducing a local ring current. This current creates a secondary magnetic field that deshields the protons on the periphery of the rings, causing them to resonate at significantly downfield shifts (typically 7-8 ppm).[1] Because the two phenyl rings are attached to a chiral quaternary center, the ortho, meta, and para protons on each ring are chemically non-equivalent, leading to complex splitting patterns that merge into a single multiplet.

Part 2: ¹³C NMR Spectral Analysis: Mapping the Carbon Skeleton

The broadband proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule. For this compound, we expect to see six distinct signals corresponding to the eight unique carbon types (due to symmetry in the phenyl rings).

Detailed Peak Analysis

| Assigned Carbon | Chemical Shift (δ) ppm | Carbon Type | Rationale for Chemical Shift |

| Carbonyl (C2) | ~210 | C=O (Ketone) | Carbonyl carbons are highly deshielded due to the electronegativity of the oxygen atom and the nature of the double bond, consistently appearing far downfield (>200 ppm).[4] |

| Ipso-Aromatic (C-Ar) | ~144 | Quaternary (C) | These are the aromatic carbons directly attached to the quaternary C3. Their chemical shift is influenced by the substitution pattern. |

| Para-Aromatic (C-Ar) | ~128.5 | CH | Aromatic CH carbons typically resonate in the 120-140 ppm range. |

| Ortho-Aromatic (C-Ar) | ~128 | CH | Similar to para carbons, their precise shift is determined by the local electronic environment. |

| Meta-Aromatic (C-Ar) | ~126.5 | CH | Generally the most shielded of the aromatic CH carbons. |

| Quaternary (C3) | ~55 | Quaternary (C) | This sp³-hybridized carbon is bonded to four other carbons, placing it in the typical aliphatic quaternary region. |

| Acetyl CH₃ (C1) | ~28 | CH₃ | This sp³-hybridized methyl carbon is deshielded by the adjacent carbonyl group, shifting it downfield from a standard alkane methyl carbon. |

Table 2: Summary of ¹³C NMR Spectral Data for this compound.

Confirming Assignments with DEPT Spectroscopy

To validate the assignments in Table 2, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is invaluable. A DEPT-135 experiment would provide the following results:

-

Positive Signals: CH₃ and CH carbons (Acetyl methyl and aromatic CHs).

-

Negative Signals: CH₂ carbons (None in this molecule).

-

Absent Signals: Quaternary carbons (Carbonyl C2, Ipso-Aromatic C, and Quaternary C3).

This technique allows for the definitive identification of the quaternary carbons by their absence in the DEPT-135 spectrum and helps differentiate the methyl signal from the methine (CH) signals.

Part 3: Advanced Methods: Unambiguous Structure Confirmation with 2D NMR

While 1D NMR provides strong evidence, two-dimensional (2D) techniques like Heteronuclear Multiple Bond Correlation (HMBC) offer incontrovertible proof of the molecular structure by revealing correlations between protons and carbons over two to three bonds.

For this compound, an HMBC experiment would show key correlations:

-

A correlation between the acetyl methyl protons (H1, ~2.1 ppm) and the carbonyl carbon (C2, ~210 ppm) .

-

A correlation between the acetyl methyl protons (H1, ~2.1 ppm) and the quaternary carbon (C3, ~55 ppm) .

-

Correlations between the aromatic protons (H-Ar, ~7.2-7.4 ppm) and the quaternary carbon (C3, ~55 ppm) .

These correlations definitively establish the connectivity of the acetyl group to the central quaternary carbon, which in turn is connected to the phenyl rings, leaving no ambiguity in the final structure.

Part 4: Experimental Protocol: A Validated Methodology

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra for a small organic molecule like this compound.

1. Sample Preparation: a. Weigh 10-20 mg of purified this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and place it into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a standard solvent for non-polar organic compounds. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as the reference point. d. Gently agitate the vial to ensure the sample is fully dissolved. If solid particulates remain, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, 5 mm NMR tube. e. Cap the NMR tube and label it clearly.

2. NMR Spectrometer Setup & Data Acquisition: a. The instrument used is typically a 400 MHz or 500 MHz spectrometer. b. The sample is inserted into the magnet, and the system is locked onto the deuterium signal of the CDCl₃ solvent. c. Shimming is performed to optimize the homogeneity of the magnetic field, which ensures sharp, well-resolved peaks. d. For ¹H NMR , a standard single-pulse experiment is run. Key parameters include a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio and a relaxation delay of 1-2 seconds. e. For ¹³C NMR , a proton-decoupled experiment is used to produce a spectrum of singlets. Due to the low natural abundance of ¹³C, more scans (e.g., 128 or more) and a longer acquisition time are required. f. DEPT and HMBC experiments are run using pre-defined, standard pulse programs available on the spectrometer software.

Part 5: Integrated Data Interpretation Workflow

The logical process for elucidating the structure of this compound from its NMR data is a self-validating system that integrates multiple layers of evidence.

Caption: Integrated workflow for NMR-based structure elucidation.

This workflow demonstrates how each piece of NMR data builds upon the last. The ¹H NMR confirms the presence of the key proton environments. The ¹³C and DEPT spectra confirm the carbon skeleton and identify the non-protonated carbons. Finally, the HMBC experiment acts as the ultimate validation, confirming the precise connectivity between these fragments, leading to an unambiguous structural assignment.

Conclusion

The NMR spectral analysis of this compound is a clear illustration of the power of modern spectroscopic techniques in organic chemistry. The distinct signals in both the ¹H and ¹³C spectra, governed by predictable electronic and spatial effects, allow for a confident and complete structural assignment. By employing a systematic workflow that progresses from simple 1D experiments to more complex 2D correlations, researchers can achieve a level of structural verification that is both robust and scientifically sound. This guide serves as a model for applying these principles to the characterization of complex organic molecules in research and industrial settings.

References

- Meira, A. J. O., de Queiroz, T. B., & Omori, A. T. (2021). One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society, 32(1), 153-157. [Link]

- Meira, A. J. O., de Queiroz, T. B., & Omori, A. T. (2021). Supplementary Information: One-Pot Synthesis of Benzopinacolone Derivatives from Acetophenones. Journal of the Brazilian Chemical Society. [Link]

- Fiveable. (n.d.). Anisotropic Effect Definition. Fiveable Chemistry. [Link]

- Chemguide. (n.d.). Interpreting C-13 NMR spectra. [Link]

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry of 3,3-Diphenyl-2-butanone

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric behavior of 3,3-diphenyl-2-butanone, a ketone of significant interest in synthetic and pharmaceutical chemistry. Addressed to researchers, scientists, and drug development professionals, this document elucidates the predictable fragmentation pathways of this compound, primarily under Electron Ionization (EI), and discusses considerations for its analysis using Electrospray Ionization (ESI). By understanding the core principles of its fragmentation, analysts can achieve confident identification and robust characterization. This guide is structured to provide not only theoretical insights but also practical, field-proven protocols to ensure reliable and reproducible results.

Introduction: The Analytical Imperative for this compound

This compound, with its unique structural motif featuring a quaternary carbon alpha to the carbonyl group and flanked by two phenyl rings, presents an interesting case for mass spectrometric analysis. Its molecular formula is C₁₆H₁₆O, and it has a molecular weight of approximately 224.30 g/mol .[1] A thorough understanding of its behavior in the mass spectrometer is crucial for its unambiguous identification in complex matrices, for reaction monitoring during its synthesis, and for its characterization as a potential impurity or metabolite in drug development workflows. This guide will dissect the fragmentation patterns of this compound, providing a predictive framework for interpreting its mass spectrum.

Electron Ionization (EI) Mass Spectrometry: A Predictable Fragmentation Cascade

Electron Ionization (EI) is the most common ionization technique for the GC-MS analysis of volatile and semi-volatile compounds like this compound. The high energy (typically 70 eV) of the electron beam induces reproducible and characteristic fragmentation, which is invaluable for structural elucidation.

The Molecular Ion and the Absence of a McLafferty Rearrangement

Upon ionization, a radical cation (M⁺•) of this compound is formed. Due to its relatively stable aromatic system, the molecular ion peak at m/z 224 is expected to be observable.

A key consideration for ketones is the possibility of a McLafferty rearrangement. This fragmentation pathway requires the presence of a γ-hydrogen relative to the carbonyl group.[2][3] In the structure of this compound, there are no γ-hydrogens available on the alkyl chain, precluding this rearrangement. This absence is a significant diagnostic feature of its mass spectrum.

Dominant Fragmentation Pathway: α-Cleavage

The most favorable fragmentation route for this compound is α-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon atom.[4][5][6] This process is highly favored as it leads to the formation of a resonance-stabilized acylium ion.

For this compound, two primary α-cleavage pathways are possible:

-

Cleavage 'a': Loss of a methyl radical (•CH₃) to form the highly stabilized diphenylacetylium cation at m/z 209 .

-

Cleavage 'b': Loss of a diphenylmethyl radical (•CH(C₆H₅)₂) to form the acetyl cation at m/z 43 .

Between these two pathways, the formation of the diphenylacetylium cation (m/z 209) is predicted to be the more favorable fragmentation. This is due to the greater stability of the resulting cation, where the positive charge is delocalized over the two phenyl rings and the carbonyl group, compared to the smaller acetyl cation. Therefore, the peak at m/z 209 is expected to be the base peak in the EI mass spectrum of this compound. The peak at m/z 43, corresponding to the acetyl cation, is also expected to be a prominent fragment.

Secondary Fragmentation: The Benzoyl Cation and Phenyl Cation

The initially formed acylium ions can undergo further fragmentation. The diphenylacetylium ion (m/z 209) can lose a molecule of carbon monoxide (CO) to form the diphenylmethyl cation at m/z 181 .

Drawing an analogy from the fragmentation of acetophenone, where the benzoyl cation (m/z 105) is a major fragment, we can anticipate further fragmentation of the larger ions.[1][7][8][9][10] The diphenylacetylium ion can also rearrange and lose a phenyl group to form a benzoyl-like cation. A more direct fragmentation pathway from the diphenylmethyl cation (m/z 181) is the loss of a phenyl radical to form the tropylium ion (a rearranged benzyl cation) at m/z 91 , a common fragment for compounds containing benzyl moieties. The subsequent loss of acetylene (C₂H₂) from the tropylium ion can lead to a fragment at m/z 65 .

Furthermore, the formation of a benzoyl cation (C₆H₅CO⁺) at m/z 105 is a plausible fragmentation pathway, arising from the cleavage of the bond between the two phenyl-bearing carbons. This can then lose CO to form the phenyl cation (C₆H₅⁺) at m/z 77 .

Proposed EI Fragmentation Summary

The anticipated major fragments in the EI mass spectrum of this compound are summarized in the table below.

| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Relative Abundance |

| 224 | [C₁₆H₁₆O]⁺• | Molecular Ion | Moderate |

| 209 | [C₁₅H₁₃O]⁺ | α-Cleavage (Loss of •CH₃) | Base Peak |

| 181 | [C₁₄H₁₃]⁺ | Loss of CO from m/z 209 | Moderate |

| 165 | [C₁₃H₉]⁺ | Loss of CH₄ from m/z 181 (rearrangement) | Low |

| 105 | [C₇H₅O]⁺ | Benzoyl Cation | Moderate to High |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Moderate |

| 77 | [C₆H₅]⁺ | Phenyl Cation (Loss of CO from m/z 105) | Moderate |

| 43 | [C₂H₃O]⁺ | Acetyl Cation (α-Cleavage) | High |

digraph "EI Fragmentation of this compound" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];M [label="[C₁₆H₁₆O]⁺•\nm/z 224\n(Molecular Ion)"]; frag209 [label="[C₁₅H₁₃O]⁺\nm/z 209\n(Diphenylacetylium Ion)"]; frag181 [label="[C₁₄H₁₃]⁺\nm/z 181\n(Diphenylmethyl Cation)"]; frag105 [label="[C₇H₅O]⁺\nm/z 105\n(Benzoyl Cation)"]; frag91 [label="[C₇H₇]⁺\nm/z 91\n(Tropylium Ion)"]; frag77 [label="[C₆H₅]⁺\nm/z 77\n(Phenyl Cation)"]; frag43 [label="[C₂H₃O]⁺\nm/z 43\n(Acetyl Cation)"];

M -> frag209 [label="- •CH₃ (α-cleavage 'a')"]; M -> frag43 [label="- •CH(C₆H₅)₂ (α-cleavage 'b')"]; frag209 -> frag181 [label="- CO"]; frag181 -> frag91 [label="- C₆H₅•"]; frag209 -> frag105 [label="- C₇H₇• (rearrangement)"]; frag105 -> frag77 [label="- CO"]; }digraph "GC-MS Sample Preparation Workflow" { graph [rankdir="TB", splines=true, overlap=false, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];start [label="Start: this compound Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; dissolve [label="Dissolve in Volatile Solvent\n(e.g., Dichloromethane)"]; dilute [label="Dilute to 1-10 µg/mL"]; filter[label="Filter (0.22 µm Syringe Filter)"]; vial [label="Transfer to GC Vial"]; end [label="Ready for GC-MS Analysis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> dissolve; dissolve -> dilute; dilute -> filter; filter -> vial; vial -> end; }

Caption: A streamlined workflow for preparing this compound for GC-MS analysis.

Recommended GC-MS Parameters

-

Gas Chromatograph (GC):

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

-

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm I.D., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Conclusion

The mass spectrometry of this compound is characterized by predictable and informative fragmentation pathways, primarily driven by α-cleavage under Electron Ionization. The absence of a McLafferty rearrangement and the prominence of the diphenylacetylium ion at m/z 209 are key diagnostic features. While ESI analysis is feasible with appropriate mobile phase modifiers, it requires tandem mass spectrometry to elicit structural information. The protocols and theoretical framework presented in this guide provide a solid foundation for the confident identification and characterization of this compound in a variety of scientific applications.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Konermann, L., Ahadi, E., Rodriguez, A. D., & Vahidi, S. (2013).

- CHEM4604-GC-MS lab- Example of Mass Spectrum Interpretation. (n.d.).

- ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region.

- Chegg.com. (2021, February 27). Solved: Mass spectral analysis of 3,3-dimethyl-2-butanone.

- YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example.

- NIST. (n.d.). Acetophenone. NIST WebBook.

- Chemistry Steps. (n.d.). McLafferty Rearrangement.

- Wikipedia. (n.d.). McLafferty rearrangement.

- Chegg.com. (2017, February 5). Solved: Mass spectal analysis of 3,3-dimethyl-2-butanone.

- University of Arizona. (n.d.). Sample Preparation Guidelines for GC-MS.

- Fiveable. (n.d.). α-cleavage Definition.

- Lab-Tools. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis.

- SCION Instruments. (n.d.). Sample preparation GC-MS.

- ACS Publications. (2001). Relating Electrospray Ionization Response to Nonpolar Character of Small Peptides. Analytical Chemistry, 73(15), 3370-3377.

- Fiveable. (n.d.). Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids).

- Organic Chemistry Tutor. (n.d.). The McLafferty Rearrangement.

- Bartleby. (2021, December 14). Answered: Mass spectral analysis of 3,3-dimethyl-2-butanone.

- MSU Chemistry. (2023, November 2). The Surprising Dynamics of the McLafferty Rearrangement.

- Reddit. (2024, May 7). Sample Prep Help! (Earlier Post Update). r/massspectrometry.

- Chemistry Steps. (n.d.). Alpha (α) Cleavage.

- SlideShare. (n.d.). McLafferty Rearrangement.

- YouTube. (2024, April 15). Mass spectral analysis of 3,3-dimethyl-2-butanone results in several fragmentation pathways.

- Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups.

- Lupine Publishers. (2018, March 1). Identification of Modified and Unmodified Lipophilic Β-Diketones Using Electrospray Ionisation Mass Spectrum (Esi-Ms).

- YouTube. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry.

- Chemistry LibreTexts. (2020, May 30). 19.2: Spectroscopy of Ketones and Aldehydes.

- Fiveable. (n.d.). Spectroscopy of Aldehydes and Ketones.

- OpenStax. (2023, September 20). 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry.

- Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones.

- YouTube. (2020, December 19). Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage.

- National Institutes of Health. (2025, June 11). Simultaneous Detection of Polar and Nonpolar Molecules by Nano-ESI MS with Plasma Ignited by an Ozone Generator Power Supply.

- ResearchGate. (n.d.). Aldehyde and ketone discrimination and quantification using two-stage proton transfer reaction mass spectrometry.

Sources

- 1. asdlib.org [asdlib.org]

- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. McLafferty rearrangement - Wikipedia [en.wikipedia.org]

- 4. fiveable.me [fiveable.me]

- 5. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 7. memphis.edu [memphis.edu]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Acetophenone [webbook.nist.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 3,3-Diphenyl-2-butanone

Introduction

3,3-Diphenyl-2-butanone is an organic compound with the chemical formula C₁₆H₁₆O.[1][2][3][4][5][6] Structurally, it is a ketone featuring a carbonyl group bonded to a methyl group and a quaternary carbon which is, in turn, attached to two phenyl rings and a methyl group.[1] Infrared (IR) spectroscopy is an indispensable analytical technique for elucidating the molecular structure of such compounds.[7] It operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[8] This guide provides a comprehensive analysis of the infrared spectrum of this compound, detailing the theoretical basis for its characteristic absorption bands, a practical protocol for sample analysis, and a systematic approach to spectral interpretation. This document is intended for researchers, scientists, and professionals in drug development who utilize IR spectroscopy for structural characterization and quality control.

Molecular Structure and Vibrational Modes

The infrared spectrum of this compound is dictated by the vibrational modes of its constituent functional groups. Understanding the expected frequencies of these vibrations is paramount for accurate spectral interpretation.

Caption: Molecular Structure of this compound.

The primary functional groups contributing to the IR spectrum are:

-

Carbonyl Group (C=O): The C=O stretching vibration is one of the most intense and characteristic absorptions in the IR spectrum. For saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹.[9][10]

-

Phenyl Groups (C₆H₅): The two phenyl rings give rise to several characteristic absorptions, including C-H stretching of the aromatic ring, C=C in-ring stretching, and out-of-plane C-H bending vibrations.[11]

-